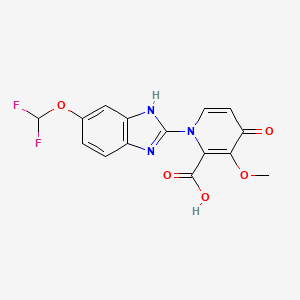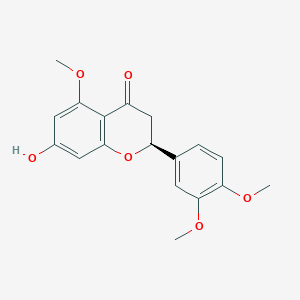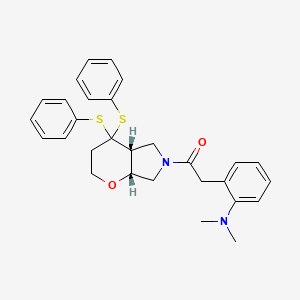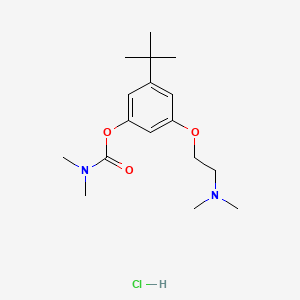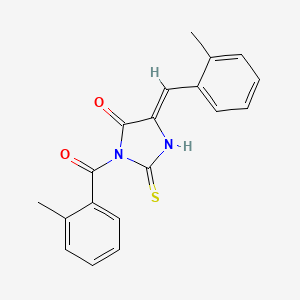
3-(2-Methylbenzoyl)-5-((2-methylphenyl)methylene)-2-thioxo-4-imidazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-CHLORO-2-METHYLPHENYL METHYL SULFIDE , is a chemical compound with the molecular formula C8H9ClS . It consists of a thioxo-imidazolidinone core with substituted aromatic rings. Let’s break down its structure:
- The imidazolidinone ring contains a thioxo (sulfur double-bonded to oxygen) group.
- The 2-methylbenzoyl group (also called 2-methylphenylcarbonyl ) is attached to one side of the imidazolidinone ring.
- The other side of the ring features a 2-methylphenylmethylene group (a methylene group connected to a methyl-substituted phenyl ring).
Preparation Methods
Synthetic Routes:
The synthesis of 3-(2-Methylbenzoyl)-5-((2-methylphenyl)methylene)-2-thioxo-4-imidazolidinone involves several steps. One common synthetic route includes the following:
-
Condensation Reaction
- Start with 2-methylbenzoyl chloride and 2-methylphenylmethylamine (or its derivatives).
- React them to form the imidazolidinone ring.
- Introduce the thioxo group by reacting with an appropriate sulfur source.
-
Purification and Isolation
- Purify the product through recrystallization or column chromatography.
Industrial Production:
Industrial-scale production methods may vary, but they typically follow similar principles.
Chemical Reactions Analysis
3-(2-Methylbenzoyl)-5-((2-methylphenyl)methylene)-2-thioxo-4-imidazolidinone can undergo various reactions:
Oxidation: It may be oxidized under specific conditions.
Reduction: Reduction of the carbonyl group or the thioxo group.
Substitution: Substitution reactions at the aromatic rings.
Common Reagents: Reagents like , , and are often used.
Major Products: These reactions yield derivatives with modified functional groups.
Scientific Research Applications
Researchers explore this compound’s applications in:
Medicine: Investigating its potential as an antimicrobial or antitumor agent.
Chemistry: Studying its reactivity and designing related compounds.
Industry: Considering its use in organic synthesis.
Mechanism of Action
The exact mechanism remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While 3-(2-Methylbenzoyl)-5-((2-methylphenyl)methylene)-2-thioxo-4-imidazolidinone is unique due to its specific substitution pattern, similar compounds include:
2-Methylbenzoyl derivatives: Explore related compounds with varying substituents.
Thioxo-imidazolidinones: Investigate other members of this class.
Properties
CAS No. |
112806-21-0 |
|---|---|
Molecular Formula |
C19H16N2O2S |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
(5Z)-3-(2-methylbenzoyl)-5-[(2-methylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C19H16N2O2S/c1-12-7-3-5-9-14(12)11-16-18(23)21(19(24)20-16)17(22)15-10-6-4-8-13(15)2/h3-11H,1-2H3,(H,20,24)/b16-11- |
InChI Key |
GGZCBVMMZNPJMD-WJDWOHSUSA-N |
Isomeric SMILES |
CC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)N2)C(=O)C3=CC=CC=C3C |
Canonical SMILES |
CC1=CC=CC=C1C=C2C(=O)N(C(=S)N2)C(=O)C3=CC=CC=C3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


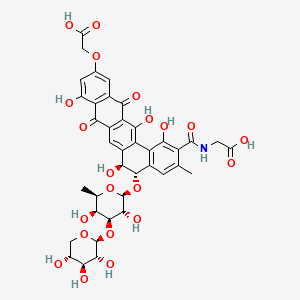
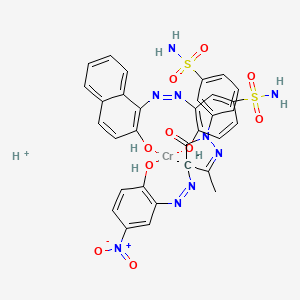
![Dichlorozinc;diethyl-[7-(ethylamino)-8-methylphenoxazin-3-ylidene]azanium;chloride](/img/structure/B12766435.png)
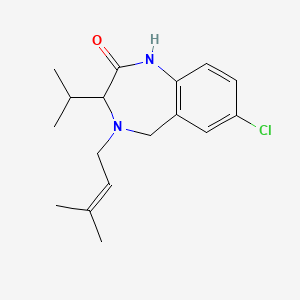
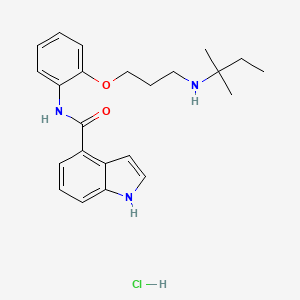

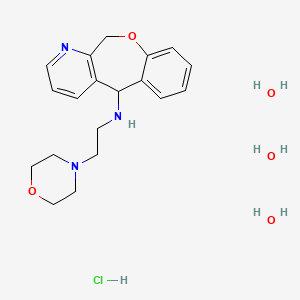
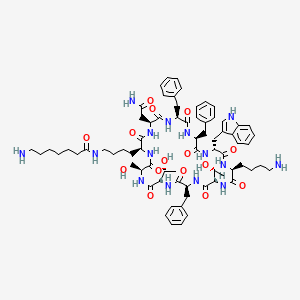
![8-(4-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-6,10-dione](/img/structure/B12766482.png)
